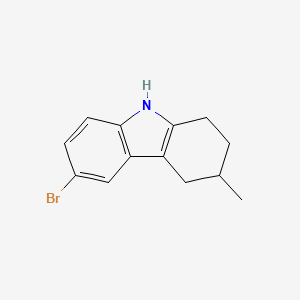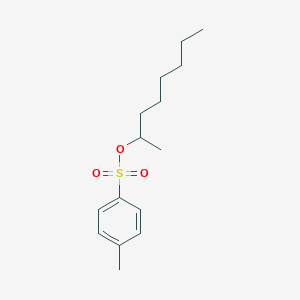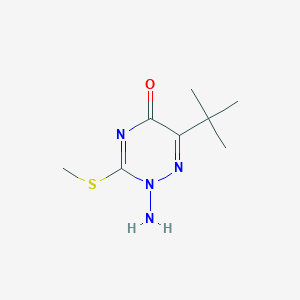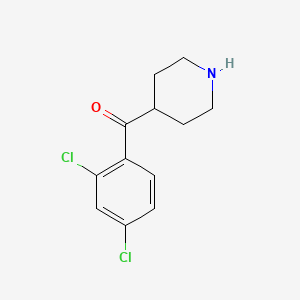
lithium;1,2,4,5-tetramethylbenzene-6-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
lithium;1,2,4,5-tetramethylbenzene-6-ide is an organolithium compound that is widely used in organic synthesis. It is known for its strong nucleophilic properties and is often employed in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
lithium;1,2,4,5-tetramethylbenzene-6-ide can be synthesized through the reaction of 2,3,5,6-tetramethylbenzene with an organolithium reagent such as n-butyllithium. The reaction typically takes place in a non-polar solvent like hexane or benzene at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
lithium;1,2,4,5-tetramethylbenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Addition reactions: It can add to multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in an inert atmosphere to prevent oxidation and moisture interference .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
lithium;1,2,4,5-tetramethylbenzene-6-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium;1,2,4,5-tetramethylbenzene-6-ide involves its strong nucleophilic properties. It can attack electrophilic centers in various substrates, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparación Con Compuestos Similares
Similar Compounds
Lithium tetramethylpiperidide: Another organolithium compound with strong nucleophilic properties.
Lithium diisopropylamide: Commonly used in organic synthesis for deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for various reactions.
Uniqueness
lithium;1,2,4,5-tetramethylbenzene-6-ide is unique due to its specific structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in selective reactions where other organolithium compounds might not be as effective .
Propiedades
Número CAS |
142633-71-4 |
|---|---|
Fórmula molecular |
C10H13Li |
Peso molecular |
140.2 g/mol |
Nombre IUPAC |
lithium;1,2,4,5-tetramethylbenzene-6-ide |
InChI |
InChI=1S/C10H13.Li/c1-7-5-9(3)10(4)6-8(7)2;/h5H,1-4H3;/q-1;+1 |
Clave InChI |
UIQZKGIANBUWTH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC(=C([C-]=C1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(3-Nitro-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8651116.png)





